An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Properties, Characterization, and Applications
An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Properties, Characterization, and Applications
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise control over conformation and physicochemical properties is paramount. 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid emerges as a compelling building block, embodying the principles of conformational constraint, a powerful strategy in medicinal chemistry.[1][2][3][4] This guide provides an in-depth technical overview of this compound, delineating its core physicochemical properties, standardized protocols for its characterization, and its potential applications for researchers, chemists, and drug development professionals.
The molecule's structure is a confluence of three key chemical motifs: a bicyclo[4.1.0]heptane core, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination imparts a rigid, three-dimensional architecture, making it an attractive scaffold for peptidomimetics and other sterically hindered structures designed to enhance biological activity and metabolic stability.[2][3]
Physicochemical Profile
Understanding the physicochemical properties of a compound is the foundation of its application in drug discovery. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.
Core Molecular Attributes
The fundamental properties of the title compound are summarized below. These values are a combination of data from chemical suppliers and computational predictions, providing a robust baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₄ | ChemScene[5] |
| Molecular Weight | 241.29 g/mol | Benchchem[6], ChemScene[5] |
| CAS Number | 1239421-67-0 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | ChemScene[5] |
| Predicted LogP | 1.7181 | ChemScene[5] |
| Hydrogen Bond Donors | 1 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Rotatable Bonds | 1 | ChemScene[5] |
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LogP , the logarithm of the partition coefficient between octanol and water, is a critical measure of lipophilicity. A predicted value of ~1.7 suggests a balanced character, a desirable trait for many drug candidates, as it influences both solubility and membrane permeability.[7]
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The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to cross cell membranes. The value of 66.84 Ų is well within the range typically associated with good oral bioavailability.
Methodologies for Experimental Characterization
While predicted values are useful for initial assessment, empirical determination of key physicochemical properties is essential for accurate modeling and development. The following sections detail standardized, field-proven protocols for characterizing molecules like 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid.
Determination of Acid Dissociation Constant (pKa)
The pKa value is fundamental, as it dictates the ionization state of the carboxylic acid at a given pH, which in turn affects solubility, receptor binding, and ADME properties. For a carboxylic acid, the pKa is typically in the range of 4-5.[8]
Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[9]
Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where half of the acid has been neutralized, and at this point, pH = pKa.
Step-by-Step Methodology: [9]
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Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.
-
Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, though this may slightly alter the apparent pKa.
-
Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Execution: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the curve (the inflection point).
A diagram illustrating the workflow for pKa determination is provided below.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of Lipophilicity (LogD)
While LogP describes the lipophilicity of the neutral species, LogD (the distribution coefficient) is more physiologically relevant for ionizable molecules as it is pH-dependent.[7][10] For this compound, LogD at pH 7.4 would be of particular interest.
Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement approach.[10][11][12][13]
Causality: This method relies on the principle of equilibrium partitioning. The compound is allowed to distribute between two immiscible phases (n-octanol and an aqueous buffer) until equilibrium is reached. The ratio of the concentrations in the two phases gives the partition or distribution coefficient.
Step-by-Step Methodology: [10][13]
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Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
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Partitioning: Add a known volume of the sample solution to a vial containing a known volume of pre-saturated n-octanol.
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Equilibration: Shake the vial vigorously for a set period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
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Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Determination of Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability.[14] Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility is more relevant for lead optimization.[15][16]
Protocol: Kinetic Solubility Assay (UV-Vis Method)
This high-throughput method assesses the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[14][17]
Causality: This assay measures the concentration of a compound remaining in solution after it is introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer and any resulting precipitate is removed. It mimics conditions often found in high-throughput biological screening assays.
Step-by-Step Methodology: [16][17]
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Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) in a microtiter plate.
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Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Filtration: Filter the solution through a filter plate to remove any precipitated solid.
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Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate.
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Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water).
A diagram illustrating the workflow for kinetic solubility is provided below.
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